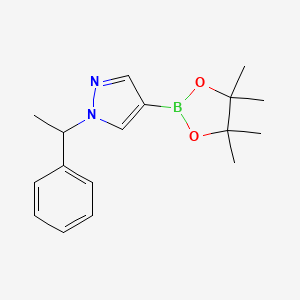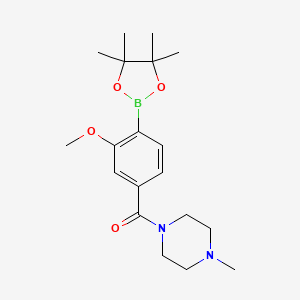
3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde
Vue d'ensemble
Description
The compound “(3,5-dimethyl-isoxazol-4-yl)-acetic acid” is a unique chemical provided to early discovery researchers . It has an empirical formula of C7H9NO3 and a molecular weight of 155.15 .
Molecular Structure Analysis
The molecular structure of “(3,5-dimethyl-isoxazol-4-yl)-acetic acid” is represented by the empirical formula C7H9NO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,5-DIMETHYL-ISOXAZOL-4-YL)-ACETIC ACID” include a melting point of 120-121 °C, a predicted boiling point of 322.5±37.0 °C, and a predicted density of 1.236±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Cytotoxicity
A study utilized a derivative of 3,5-Dimethyl-benzaldehyde as a starting material for synthesizing amorfrutins A and B. These compounds demonstrated good cytotoxicity and selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts, indicating potential applications in cancer research (Brandes et al., 2020).
Green Chemistry in Education
An experiment for undergraduate organic chemistry classes involved using 3,5-Dimethyl-benzaldehyde in the Knoevenagel condensation, highlighting its utility in educational settings and green chemistry (Verdía et al., 2017).
Antimicrobial Properties
Novel isoxazoline derivatives, including those with 3,5-dimethyl-benzaldehyde, were synthesized and showed promising in vitro antibacterial activity. This suggests potential uses in developing new antimicrobial agents (Kumar et al., 2017).
Chemical Reactions and Derivatives
Research on the reaction of 3,5-Dimethylisoxazole with various carbonyl compounds led to the creation of different isoxazole derivatives. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Kashima et al., 1976).
Palladium Complexes and Cytotoxicity
Studies involving reactions of dimethylpyrazole with substituted benzaldehydes, including 3,5-dimethyl derivatives, led to the creation of palladium complexes. These complexes showed significant cytotoxic effects on certain human cancer cell lines, indicating potential therapeutic applications (Abu-Surrah et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-5-3-4-10(6-11)7-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXVEYLKVSDPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)

![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)

![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)

